molecular formula C16H26N2 B12502098 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine

Katalognummer: B12502098
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: PTUBKMFHSNSOHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. This particular compound is characterized by the presence of an ethylbenzyl group and a propan-2-yl group attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine typically involves the reaction of 4-ethylbenzyl chloride with 1-(propan-2-yl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbenzyl or propan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzylpiperazine: A piperazine derivative with a benzyl group instead of an ethylbenzyl group.

    1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-4-(propan-2-yl)piperazine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine is unique due to the specific combination of the ethylbenzyl and propan-2-yl groups attached to the piperazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H26N2

Molekulargewicht

246.39 g/mol

IUPAC-Name

1-[(4-ethylphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26N2/c1-4-15-5-7-16(8-6-15)13-17-9-11-18(12-10-17)14(2)3/h5-8,14H,4,9-13H2,1-3H3

InChI-Schlüssel

PTUBKMFHSNSOHD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.